molecular formula C₂₉H₃₅D₆ClFN₅O B1146444 4-Chloro Maraviroc-d6 CAS No. 1346597-32-7

4-Chloro Maraviroc-d6

Cat. No.: B1146444
CAS No.: 1346597-32-7
M. Wt: 536.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro Maraviroc-d6 involves several steps, including the introduction of deuterium atoms. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro Maraviroc-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Chloro Maraviroc-d6 is extensively used in scientific research, particularly in:

Mechanism of Action

4-Chloro Maraviroc-d6, like Maraviroc, acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV-1 virus from binding to the receptor and entering the cells. The compound specifically antagonizes the interaction between the CCR5 receptor and the HIV-1 gp120 protein, thereby inhibiting viral entry and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research, particularly for understanding the metabolism and distribution of Maraviroc in the body.

Biological Activity

4-Chloro Maraviroc-d6 is a deuterated analog of Maraviroc, a well-known chemokine receptor antagonist primarily targeting the CCR5 receptor, which is crucial for HIV-1 entry into host cells. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in pharmacokinetic studies, making it a valuable tool in both clinical and research settings.

This compound functions by binding to the CCR5 receptor on the surface of immune cells, particularly CD4+ T cells. This binding prevents the interaction between the HIV-1 gp120 protein and CCR5, thereby inhibiting viral entry and subsequent infection. The compound acts as a negative allosteric modulator, altering the receptor's conformation to reduce its activity.

The compound exhibits significant biological activity through its role as a CCR5 antagonist. Its chemical structure includes a chlorine atom at the 4-position and deuterium labeling, which not only enhances its stability but also aids in metabolic tracking during studies.

Table 1: Comparison of Biological Properties

PropertyValue
Molecular FormulaC29H41ClFN5O
Molecular Weight530.1 g/mol
MechanismCCR5 Antagonist
Role in HIV TreatmentPrevents viral entry
StabilityEnhanced by deuterium labeling

Research Findings

Numerous studies have investigated the efficacy and safety of Maraviroc, providing insights that are relevant to understanding this compound's biological activity.

  • Efficacy in HIV Treatment : In clinical trials, Maraviroc has demonstrated significant reductions in HIV-1 RNA levels among treatment-experienced patients. A study showed that 39% of patients maintained undetectable viral loads after 96 weeks of treatment with Maraviroc, highlighting its effectiveness as part of antiretroviral therapy .
  • Safety Profile : The safety profile of Maraviroc has been comparable to placebo, with no new or unexpected adverse events reported after extended treatment periods. This safety data supports the potential use of its analogs like this compound in clinical applications .
  • Pharmacokinetics : The pharmacokinetic properties of Maraviroc have been characterized extensively, with findings showing that optimal dosing can achieve therapeutic plasma concentrations necessary for efficacy. The use of this compound as an internal standard in mass spectrometry allows researchers to monitor drug metabolism accurately .

Case Studies

A notable case study involved pediatric patients treated with Maraviroc, where significant decreases in HIV-1 RNA levels were observed alongside increases in CD4+ T-cell counts. This study emphasizes the drug's potential across different demographics and reinforces the relevance of studying its analogs like this compound for broader applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-Chloro Maraviroc-d6, and how can isotopic purity be ensured?

  • Methodological Answer: Deuterated analogs like this compound require precise isotopic labeling during synthesis. Strategies include:

  • Deuterium Incorporation: Use deuterated precursors (e.g., D₂O or deuterated solvents) in multi-step reactions to minimize isotopic dilution .
  • Purity Verification: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) with isotopic resolution to confirm >98% deuteration. NMR can detect residual protonated impurities .
  • Taguchi Optimization: Apply factorial design experiments (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) for yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and dynamic properties?

  • Methodological Answer:

  • X-ray Crystallography: Resolve the chlorine substitution’s spatial orientation and its impact on CCR5 binding pocket interactions .
  • NMR Relaxation Studies: Probe deuterium’s effect on molecular flexibility by comparing [²H]-labeled vs. unlabeled analogs in solution .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess how chlorine substitution alters affinity for CCR5 .

Q. How does the deuterium label in this compound influence pharmacokinetic (PK) studies?

  • Methodological Answer:

  • Metabolic Stability: Deuteration slows CYP450-mediated metabolism via the kinetic isotope effect, extending half-life in vivo. Monitor using tandem MS to track deuterated vs. non-deuterated metabolites .
  • Tracer Applications: Use this compound as an internal standard in quantitative LC-MS/MS to correct for matrix effects in biofluid analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported CCR5 binding affinities for this compound?

  • Methodological Answer:

  • Standardized Assays: Replicate studies using uniform conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables. Compare SPR (Surface Plasmon Resonance) and radioligand displacement assays to identify technique-dependent discrepancies .
  • Molecular Dynamics (MD) Simulations: Model chlorine’s steric effects on receptor conformational changes. Cross-validate with mutagenesis data (e.g., CCR5 transmembrane domain mutations) .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions?

  • Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to screen against GPCR databases. Prioritize targets with conserved binding motifs (e.g., CXCR4) .
  • Machine Learning (ML): Train models on ChEMBL data to predict ADMET profiles. Validate with in vitro hERG channel assays to assess cardiac toxicity risks .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer:

  • Tissue Penetration Studies: Measure brain-to-plasma ratios in rodent models using LC-MS to evaluate blood-brain barrier permeability .
  • Proteomic Profiling: Identify plasma protein binding partners (e.g., albumin) via affinity chromatography, which may reduce free drug availability in vivo .

Q. What strategies improve reproducibility in synthesizing and testing this compound analogs?

  • Methodological Answer:

  • Open-Source ELNs: Use platforms like Chemotion ELN to document reaction conditions, raw spectra, and failed attempts. Share datasets via FAIR-aligned repositories (e.g., RADAR4Chem) .
  • Collaborative Validation: Engage multi-lab consortia to cross-verify critical results (e.g., IC₅₀ values) using blinded samples .

Q. Methodological Resources

  • Data Management: Follow NFDI4Chem guidelines for metadata annotation and long-term storage .
  • Ethical Replication: Adhere to OECD GLP principles for in vivo studies, including IACUC-approved protocols .

Properties

IUPAC Name

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D2,2D3,19D/t19?,22?,23?,24?,25?,26-,29?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZEJRCFABHBR-PBCNYFDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.